3-Brom-3-buten-1-ol

Übersicht

Beschreibung

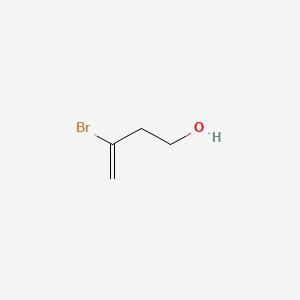

3-Bromo-3-buten-1-ol is a primary alcohol with the molecular formula C4H7BrO . It is a member of the vinyl bromides class, characterized by a bromine atom bonded to an sp2-hybridized carbon atom . This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable building block in organic synthesis.

Wissenschaftliche Forschungsanwendungen

3-Brom-3-buten-1-ol findet eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung verschiedener Chemikalien und Materialien verwendet, darunter Polymere und Harze.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Reaktivität als primärer Alkohol und ein Vinylbromid. Das Vorhandensein des Bromatoms macht es anfällig für nukleophile Substitutionsreaktionen, während die Hydroxylgruppe Oxidations- und Reduktionsreaktionen ermöglicht . Diese Eigenschaften ermöglichen es ihm, mit verschiedenen molekularen Zielen und Wegen zu interagieren, was seinen Einsatz in der synthetischen Chemie und möglichen biologischen Anwendungen erleichtert .

Ähnliche Verbindungen:

3-Buten-1-ol: Fehlt das Bromatom, wodurch es in Substitutionsreaktionen weniger reaktiv ist.

4-Brom-1-buten: Hat eine ähnliche Struktur, aber mit dem Bromatom an einer anderen Position, was seine Reaktivität und Anwendungen beeinflusst.

3-Octin-1-ol: Enthält eine Dreifachbindung, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.

Eindeutigkeit: Die einzigartige Kombination aus einem Bromatom und einer Hydroxylgruppe in einer Vinylstruktur macht this compound in verschiedenen chemischen Reaktionen sehr vielseitig. Diese duale Funktionalität ermöglicht es ihm, als wertvolles Zwischenprodukt in der organischen Synthese zu dienen, wodurch es sich von anderen ähnlichen Verbindungen abhebt .

Wirkmechanismus

Target of Action

The primary target of 3-Bromo-3-buten-1-ol is the Methane monooxygenase component A alpha chain . This enzyme is found in Methylococcus capsulatus, a methanotrophic bacterium .

Mode of Action

3-Bromo-3-buten-1-ol interacts with its target enzyme to catalyze the initial oxygenation of methane to methanol . It also catalyzes the monohydroxylation of a variety of unactivated alkenes, alicyclic, aromatic, and heterocyclic compounds .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Bromo-3-buten-1-ol is the methane oxidation pathway in methanotrophs . The compound’s action leads to the conversion of methane, a potent greenhouse gas, into methanol, a more manageable and less environmentally harmful substance .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for easier absorption and distribution within organisms .

Result of Action

The molecular effect of 3-Bromo-3-buten-1-ol’s action is the transformation of methane into methanol . On a cellular level, this can lead to changes in the metabolic processes of methanotrophic bacteria, potentially influencing their growth and survival .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3-buten-1-ol. For instance, the compound’s reactivity may be affected by temperature, pH, and the presence of other chemical substances . .

Biochemische Analyse

Biochemical Properties

3-Bromo-3-buten-1-ol plays a significant role in various biochemical reactions. It is known to interact with enzymes such as methane monooxygenase, which is responsible for the initial oxygenation of methane to methanol in methanotrophs . This enzyme also catalyzes the monohydroxylation of a variety of unactivated alkenes, alicyclic, aromatic, and heterocyclic compounds . The interaction between 3-Bromo-3-buten-1-ol and methane monooxygenase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation reaction.

Cellular Effects

The effects of 3-Bromo-3-buten-1-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, 3-Bromo-3-buten-1-ol can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby modulating cellular responses.

Molecular Mechanism

At the molecular level, 3-Bromo-3-buten-1-ol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the binding of 3-Bromo-3-buten-1-ol to methane monooxygenase results in the activation of the enzyme, leading to the hydroxylation of substrates. Additionally, this compound can inhibit or activate other enzymes, thereby modulating biochemical pathways and cellular processes. Changes in gene expression induced by 3-Bromo-3-buten-1-ol further contribute to its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-3-buten-1-ol change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function . Studies have shown that 3-Bromo-3-buten-1-ol is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 3-Bromo-3-buten-1-ol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 3-Bromo-3-buten-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, 3-Bromo-3-buten-1-ol can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes.

Metabolic Pathways

3-Bromo-3-buten-1-ol is involved in several metabolic pathways. It interacts with enzymes such as methane monooxygenase, which catalyzes the hydroxylation of the compound . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, 3-Bromo-3-buten-1-ol can influence other metabolic pathways by modulating the activity of key enzymes and altering the expression of genes involved in metabolism.

Transport and Distribution

Within cells and tissues, 3-Bromo-3-buten-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 3-Bromo-3-buten-1-ol within specific cellular compartments can influence its activity and function. For example, the binding of 3-Bromo-3-buten-1-ol to transport proteins can enhance its uptake into cells, thereby increasing its intracellular concentration.

Subcellular Localization

The subcellular localization of 3-Bromo-3-buten-1-ol plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Bromo-3-buten-1-ol may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes. The subcellular localization of 3-Bromo-3-buten-1-ol can also affect its stability and degradation, influencing its overall efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-3-buten-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-buten-1-ol. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide . The reaction proceeds under mild conditions, usually at room temperature, to yield 3-Bromo-3-buten-1-ol.

Industrial Production Methods: Industrial production of 3-Bromo-3-buten-1-ol often involves similar bromination processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, with careful control of temperature and reaction time to minimize by-products .

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Brom-3-buten-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Lithiumaluminiumhydrid (LiAlH4)

Substitution: Hydroxidionen (OH-), Amine (NH2-)

Hauptprodukte, die gebildet werden:

Oxidation: Aldehyde, Carbonsäuren

Reduktion: 3-Buten-1-ol

Substitution: Verschiedene substituierte Derivate

Vergleich Mit ähnlichen Verbindungen

3-Buten-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromo-1-butene: Has a similar structure but with the bromine atom at a different position, affecting its reactivity and applications.

3-Octyn-1-ol: Contains a triple bond, leading to different chemical properties and reactivity.

Uniqueness: 3-Bromo-3-buten-1-ol’s unique combination of a bromine atom and a hydroxyl group in a vinyl structure makes it highly versatile in various chemical reactions. This dual functionality allows it to serve as a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

Biologische Aktivität

3-Bromo-3-buten-1-ol (C4H7BrO) is a small organic compound with significant biological activity and potential applications in various fields, including pharmaceuticals and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-bromobut-3-en-1-ol

- CAS Number : 76334-36-6

- Molecular Weight : 151.002 g/mol

- Chemical Structure :

The biological activity of 3-Bromo-3-buten-1-ol is primarily attributed to its ability to interact with various biological targets. Notably, it has been shown to affect the activity of enzymes involved in metabolic pathways. For instance, it can act as a substrate for certain cytochrome P450 enzymes, although it does not significantly inhibit them .

Biological Activity Overview

Research indicates that 3-Bromo-3-buten-1-ol exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.

- Antioxidant Properties : Shows potential in scavenging free radicals.

- Cytotoxicity : Demonstrated cytotoxic effects in certain cancer cell lines.

Table 1: Biological Activities of 3-Bromo-3-buten-1-ol

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Antioxidant | Scavenges DPPH radicals | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of 3-Bromo-3-buten-1-ol revealed that it effectively inhibited the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating its potential as a natural preservative or therapeutic agent .

- Cytotoxic Effects : Research on the cytotoxicity of 3-Bromo-3-buten-1-ol demonstrated significant cell death in human breast cancer cell lines (MCF-7) at concentrations above 100 µM. The mechanism was linked to the induction of apoptosis, characterized by increased caspase activity and DNA fragmentation .

Safety and Toxicology

While 3-Bromo-3-buten-1-ol shows promise in various applications, it is essential to consider its safety profile. The compound is classified as harmful if swallowed and may cause skin irritation or serious eye damage . Proper handling procedures must be followed to mitigate risks associated with exposure.

Eigenschaften

IUPAC Name |

3-bromobut-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKMFQOHBDVEBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336472 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76334-36-6 | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076334366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-3-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4HW642ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.